molecular formula C10H17NO2 B074488 N-Cyclohexylacetoacetamide CAS No. 1132-42-9

N-Cyclohexylacetoacetamide

Cat. No.: B074488
CAS No.: 1132-42-9
M. Wt: 183.25 g/mol
InChI Key: FLCPERRDPXWFDK-UHFFFAOYSA-N
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Description

N-Cyclohexylacetoacetamide is an organic compound with the molecular formula C10H17NO2. It is a derivative of acetoacetamide where the nitrogen atom is bonded to a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexylacetoacetamide can be synthesized through the reaction of cyclohexylamine with acetoacetic ester. The reaction typically involves the following steps:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with acetoacetic ester in the presence of a base such as sodium ethoxide.

    Heating: The reaction mixture is heated to facilitate the formation of this compound.

    Purification: The product is then purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexylacetoacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetoacetamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted acetoacetamides.

Scientific Research Applications

N-Cyclohexylacetoacetamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexylacetoacetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

  • N-Cyclohexylacetamide
  • N-Cyclohexylpropionamide
  • N-Cyclohexylbutyramide

Comparison: N-Cyclohexylacetoacetamide is unique due to the presence of the acetoacetamide group, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-cyclohexyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCPERRDPXWFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150318
Record name N-Cyclohexylacetoacetamide
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-42-9
Record name N-Cyclohexyl-3-oxobutanamide
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Record name N-Cyclohexylacetoacetamide
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Record name NSC60220
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Record name N-Cyclohexylacetoacetamide
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Record name N-cyclohexylacetoacetamide
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Record name N-CYCLOHEXYLACETOACETAMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 500 ml of benzene and 99 g of cyclohexyl amine were introduced over 30 minutes to 84 g of diketene and after stirring for 4 hours at 20° C., the mixture was evaporated to dryness by distillation under reduced pressure. The residue was taken up in isopropyl ether and the solution was cooled and vacuum filtered. The recovered precipitate was dried and crystallized from isopropyl ether to obtain 137 g of N-cyclohexyl-acetylacetamide melting at 74° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 23.6 g (0.24 mol) of cyclohexylamine in 50 ml tetrahydrofuran was added dropwise to a solution of 20 g of diketene (0.24 mol) in 200 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue is recrystallized from 100 ml of ethyl acetate. This gave 30.0 g (0.16 mol, 69% yield) of a white solid.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
69%

Synthesis routes and methods III

Procedure details

A solution of diketene (42 g.) in benzene (74 ml.) is added dropwise with vigorous stirring to a solution of cyclohexylamine (49.6 g.) in benzene (125 ml.). The rate of addition is adjusted so that a gentle reflux is maintained. The benzene is removed under vacuum and the yellow oil crystallizes upon trituation with hexane. A yield of 88.7 g. of product melting at 66°-69° C. is obtained.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
49.6 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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